MenA-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MenA-IN-2 is a chemical compound known for its inhibitory effects on 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA)This compound has shown significant potential in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MenA-IN-2 involves multiple steps, starting with the preparation of 1,4-dihydroxy-2-naphthoate. This compound is then subjected to prenylation using isoprenyl diphosphate under specific conditions. The reaction typically requires the presence of a divalent cation such as magnesium for optimal activity and is carried out at a pH of 8.5 .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Structural Features of MenA Inhibitors

MenA inhibitors identified in Mycobacterium tuberculosis research share a ((alkylamino)alkoxyphenyl)(phenyl)methanone scaffold. Key structural attributes include:

-

Benzophenone core with hydrogen at R4 and R5 positions for optimal activity .

-

C8 sp³ carbon chain linking phenolic oxygen to terminal nitrogen .

-

Terminal amine modifications (e.g., allylmethylamine, benzylamine) enhance potency .

Mechanistic Insights

MenA inhibitors target the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a critical step in menaquinone biosynthesis:

-

Enzyme inhibition : Disrupts electron transport chain by blocking demethylmenaquinone (DMMK) synthesis .

-

Divalent cation dependence : Mg²⁺ or Ca²⁺ ions facilitate binding to MenA’s catalytic site .

Biological Activity Data

Key Reaction Pathways

While synthetic routes for MenA inhibitors are not fully detailed in the provided sources, general strategies include:

-

Coupling reactions : Alkylation or amination of benzophenone derivatives.

-

Reductive amination : Introduction of terminal amines (e.g., allyl groups) .

-

Functional group modifications : Carbamation or hydroxylation to improve solubility .

Research Limitations

-

No explicit data on MenA-IN-2’s reactivity (e.g., hydrolysis, oxidation) or stability under physiological conditions.

-

Structural analogs suggest potential susceptibility to nucleophilic attack at the ketone group .

Therapeutic Implications

MenA inhibitors exhibit:

Scientific Research Applications

Antimycobacterial Activity

MenA-IN-2 has shown significant efficacy against Mycobacterium tuberculosis, including drug-resistant strains. The compound operates by inhibiting the MenA enzyme, thereby disrupting the bacterial growth and survival mechanisms.

Key Findings:

- In vitro studies demonstrated that MenA inhibitors can effectively kill non-replicating Mycobacterium tuberculosis at low concentrations, indicating their potential as therapeutic agents for latent TB infections .

- The structural features of MenA inhibitors, such as ((alkylamino)alkoxyphenyl)(phenyl)methanones, contribute to their potency and effectiveness against various strains of Mycobacterium spp. .

| Study | Methodology | Results |

|---|---|---|

| Study 1 | In vitro assays on drug-resistant Mycobacterium spp. | High efficacy at low concentrations |

| Study 2 | Wayne low oxygen model | Effective against non-replicating bacteria |

Role in Cancer Research

Recent studies have identified the Mena protein as a critical player in cancer biology, particularly its involvement in cellular adhesion and migration processes. This compound may influence these pathways by modulating Mena activity.

Case Studies:

- A study highlighted Mena's interaction with nesprin-2 at the nuclear membrane, which is essential for maintaining nuclear architecture and gene expression regulation .

- CRISPR-mediated depletion of Mena resulted in altered nuclear morphology and reduced interactions with actin and lamin A/C, suggesting that targeting Mena could be a viable strategy in cancer therapies .

| Research Focus | Findings |

|---|---|

| Interaction with nesprin-2 | Essential for nuclear architecture |

| CRISPR studies on Mena | Alters gene expression and nuclear morphology |

Mechanism of Action

MenA-IN-2 exerts its effects by inhibiting the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This enzyme is responsible for the prenylation of 1,4-dihydroxy-2-naphthoate, a critical step in the biosynthesis of menaquinone. By inhibiting MenA, this compound disrupts the production of menaquinone, thereby impairing the electron transport chain in bacteria and inhibiting their growth .

Comparison with Similar Compounds

MenA-IN-1: Another inhibitor of MenA with a similar structure but different potency and selectivity.

Ro 48-8071: A compound known to inhibit MenA through a different mechanism

Uniqueness: MenA-IN-2 is unique in its high potency and selectivity for MenA, making it a valuable tool for studying the biosynthesis of menaquinone and developing new antimicrobial agents. Its ability to inhibit the growth of Mycobacterium tuberculosis at low concentrations sets it apart from other similar compounds .

Biological Activity

MenA-IN-2 is a potent inhibitor of the enzyme MenA (1,4-dihydroxy-2-naphtoate prenyltransferase), which plays a critical role in the biosynthesis of menaquinone (vitamin K2) in bacteria, particularly Mycobacterium tuberculosis (Mtb). This compound has garnered attention due to its significant biological activity against drug-resistant strains of Mtb and its potential as a therapeutic agent in tuberculosis treatment.

MenA is essential for the conversion of 1,4-dihydroxy-2-naphtoate (DHNA) to demethylmenaquinone (DMMK), a crucial step in menaquinone biosynthesis. This compound inhibits this process, leading to reduced ATP production in bacteria. The inhibition is highly dependent on the presence of divalent cations such as Mg²⁺, which are necessary for MenA activity. This suggests that this compound disrupts the electron transport chain in bacteria, ultimately leading to cell death, especially in non-replicating forms of Mtb, which are notoriously difficult to target with conventional antibiotics .

Biological Activity Data

The biological activity of this compound has been quantified through various assays:

| Parameter | Value |

|---|---|

| IC₅₀ (MenA inhibition) | 22 μM |

| GIC₅₀ (Mtb inhibition) | 10 μM |

These values indicate that this compound is effective at relatively low concentrations, making it a promising candidate for further development as an anti-tuberculosis drug .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound against different strains of Mycobacterium spp. The following key findings have emerged:

- Efficacy Against Drug-Resistant Strains : this compound has shown significant inhibitory effects on drug-resistant strains of Mtb, suggesting its potential as an alternative treatment option where traditional therapies fail .

- Growth Rescue Experiments : Supplementation with vitamin K1 or K2 can rescue bacterial growth at concentrations much higher than the minimum inhibitory concentration (MIC) of MenA inhibitors. This finding supports the hypothesis that blocking menaquinone synthesis can effectively starve bacteria of essential nutrients required for survival .

- Broad-Spectrum Activity : All Gram-positive species tested were susceptible to MenA inhibitors, while Gram-negative species were not affected. This specificity highlights the potential utility of this compound in treating infections caused by Gram-positive organisms .

Experimental Evidence

The following experimental evidence supports the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound demonstrated strong bactericidal activity against non-replicating Mtb using models that simulate hypoxic conditions similar to those found in human infections .

- Structure-Activity Relationship (SAR) : Research into the chemical structure of this compound revealed that specific substitutions on the benzophenone moiety significantly affect its inhibitory potency against MenA and mycobacterial growth .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate MenA-IN-2’s biochemical interactions while ensuring methodological rigor?

- Methodological Answer : Begin with a hypothesis-driven approach, such as testing this compound’s inhibitory effects under varying physiological conditions (e.g., pH, temperature). Use in vitro assays (e.g., enzyme kinetics) to quantify binding affinity and specificity. Validate results with triplicate trials and statistical tests (e.g., ANOVA) to account for variability. Reference established protocols from primary literature for reproducibility .

Q. What criteria should guide the formulation of research questions about this compound’s mechanism of action?

- Methodological Answer : Research questions must be resolvable, precise, and aligned with gaps in existing literature. For example: “Does this compound exhibit competitive or non-competitive inhibition?” Use systematic literature reviews to identify unresolved mechanistic debates and design experiments to address them. Ensure data availability for hypothesis testing .

Q. How can researchers conduct a robust literature review to contextualize this compound within current scientific knowledge?

- Methodological Answer : Use databases like PubMed and SciFinder to gather primary sources. Filter studies by relevance (e.g., structural analogs, target pathways) and critically evaluate methodologies. Organize findings thematically (e.g., efficacy, toxicity) and identify contradictions or consensus. Cite recent reviews (post-2020) to ensure up-to-date context .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different experimental models?

- Methodological Answer : Perform meta-analyses of published data to identify variables influencing discrepancies (e.g., cell line specificity, assay sensitivity). Use orthogonal validation methods (e.g., crystallography for binding confirmation, in vivo models for physiological relevance). Address uncertainties by transparently reporting experimental limitations (e.g., reagent purity, instrument calibration) .

Q. What advanced statistical frameworks are suitable for analyzing this compound’s dose-response relationships in complex biological systems?

- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to quantify EC50 values. For multivariate systems (e.g., synergistic drug interactions), use machine learning algorithms (e.g., random forests) to identify predictive variables. Validate models with bootstrapping or cross-validation to ensure robustness .

Q. How can researchers ensure ethical and methodological rigor when designing studies involving this compound and human-derived samples?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent and data anonymization. Use validated biomarkers (e.g., proteomic assays) to minimize invasiveness. Include control cohorts and blinding procedures to reduce bias. Document deviations from protocols transparently in supplementary materials .

Q. Data Analysis and Interpretation

Q. What strategies are effective for structuring raw data from this compound studies to enhance reproducibility?

- Methodological Answer : Organize data into tables with standardized units (SI) and metadata (e.g., batch numbers, instrument settings). Use repositories like Zenodo for raw data archiving. For large datasets, include processed summaries in the main text and raw data in appendices. Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers address uncertainties in this compound’s pharmacokinetic parameters derived from computational models?

- Methodological Answer : Perform sensitivity analyses to identify variables with the highest impact (e.g., absorption rates, protein binding). Validate in silico predictions with in vitro permeability assays (e.g., Caco-2 models). Report confidence intervals and error margins in all parameter estimates .

Q. Synthesis and Reporting

Q. What are the best practices for integrating this compound’s experimental results into a cohesive narrative for publication?

- Methodological Answer : Structure the discussion around the research question, linking results to hypotheses. Highlight novel findings (e.g., unexpected allosteric effects) and contrast them with prior studies. Use visual aids (e.g., pathway diagrams, heatmaps) to clarify complex interactions. Avoid speculative claims unsupported by data .

Q. How should researchers handle non-reproducible results in this compound studies during peer review?

- Methodological Answer : Disclose all experimental conditions (e.g., reagent sources, storage protocols) to enable replication. If results diverge from literature, propose testable explanations (e.g., batch variability, assay interference). Invite independent validation through collaboration or open-data initiatives .

Properties

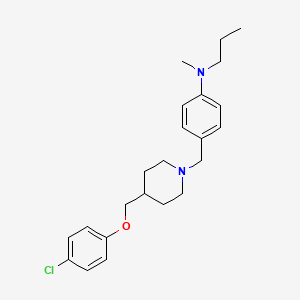

Molecular Formula |

C23H31ClN2O |

|---|---|

Molecular Weight |

387.0 g/mol |

IUPAC Name |

4-[[4-[(4-chlorophenoxy)methyl]piperidin-1-yl]methyl]-N-methyl-N-propylaniline |

InChI |

InChI=1S/C23H31ClN2O/c1-3-14-25(2)22-8-4-19(5-9-22)17-26-15-12-20(13-16-26)18-27-23-10-6-21(24)7-11-23/h4-11,20H,3,12-18H2,1-2H3 |

InChI Key |

IELKIDMEJICGCF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C)C1=CC=C(C=C1)CN2CCC(CC2)COC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.